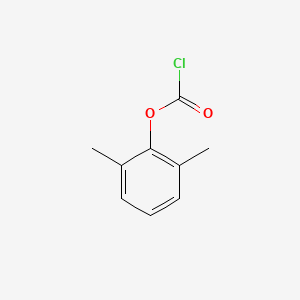

2,6-dimethylphenyl chloroformate

説明

2,6-Dimethylphenyl chloroformate is a specialized acylating agent used in organic synthesis, particularly in peptide chemistry and coordination complex preparation. Its structure consists of a phenyl ring substituted with two methyl groups at the 2- and 6-positions, coupled with a reactive chloroformate (-OCOCl) group. This compound facilitates the introduction of the 2,6-dimethylphenyl moiety into target molecules, often serving as a protective or activating group in multi-step reactions.

In peptide synthesis, it is employed for carboxylate activation, enabling coupling reactions with amino acids or other nucleophiles . For example, it was utilized in the solid-phase synthesis of heterocycles via Ugi reactions, where its reactivity allowed for efficient cyclization under mild conditions . Additionally, in coordination chemistry, 2,6-dimethylphenyl chloroformate has been used to modify ligands, such as in the preparation of chiral ruthenium-phenanthroline complexes, where steric bulk from the methyl groups influences metal-ligand interactions .

特性

CAS番号 |

876-99-3 |

|---|---|

分子式 |

C9H9ClO2 |

分子量 |

184.62 g/mol |

IUPAC名 |

(2,6-dimethylphenyl) carbonochloridate |

InChI |

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3 |

InChIキー |

WPHOWHZYEOSZIS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C)OC(=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 2,6-dimethylphenyl chloroformate can be synthesized through the reaction of 2,6-dimethylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the reactivity of phosgene and to ensure the selective formation of the carbonochloridate ester.

Industrial Production Methods: In industrial settings, the production of 2,6-dimethylphenyl carbonochloridate involves the use of continuous flow reactors to handle the hazardous nature of phosgene. The process is optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial due to the toxic nature of phosgene.

化学反応の分析

Types of Reactions: 2,6-dimethylphenyl chloroformate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and carbonates.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylphenol and hydrochloric acid.

Reduction: It can be reduced to 2,6-dimethylphenol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or alcohols, typically under mild conditions.

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Reduction: Reducing agents such as LiAlH4, usually in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Carbamates and carbonates.

Hydrolysis: 2,6-Dimethylphenol and hydrochloric acid.

Reduction: 2,6-Dimethylphenol.

科学的研究の応用

2,6-dimethylphenyl chloroformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in the modification of biomolecules, such as the synthesis of peptide derivatives.

Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the synthesis of carbamate-based inhibitors.

Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent.

作用機序

The mechanism of action of 2,6-dimethylphenyl carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

類似化合物との比較

Key Findings:

- Steric Effects : The 2,6-dimethylphenyl group imposes significant steric hindrance, reducing reaction rates compared to smaller chloroformates like chloromethyl or cyclopentyl derivatives. This selectivity is advantageous in complex syntheses requiring controlled acylation .

- Reactivity Trends : Chloromethyl chloroformate exhibits the highest reactivity due to its electron-withdrawing Cl substituent and small size, but it is highly toxic and a lachrymator . Cyclopentyl chloroformate balances reactivity and safety, while menthyl derivatives enable chiral induction .

- Applications: 2,6-Dimethylphenyl: Preferred for peptide coupling and coordination chemistry due to steric control . Chloromethyl: Limited to small-scale reactions requiring rapid acyl transfer, but safety concerns restrict its use . Menthyl: Utilized in stereoselective syntheses of pharmaceuticals or chiral complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。